UDP-a-L-Rha Sodium Salt UDP-a-L-Rha Sodium Salt
Brand Name: Vulcanchem
CAS No.: 1526988-33-9
VCID: VC0055517
InChI: InChI=1S/C15H24N2O16P2.2Na/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24;;/h2-3,5-6,8-14,19-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24);;/q;2*+1/p-2
SMILES: CC1C(C(C(C(O1)OP(=O)(O)OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)[O-])O)O)O)O)O.[Na+].[Na+]
Molecular Formula: C15H22N2Na2O16P2
Molecular Weight: 594.266

UDP-a-L-Rha Sodium Salt

CAS No.: 1526988-33-9

Cat. No.: VC0055517

Molecular Formula: C15H22N2Na2O16P2

Molecular Weight: 594.266

* For research use only. Not for human or veterinary use.

UDP-a-L-Rha Sodium Salt - 1526988-33-9

Specification

CAS No. 1526988-33-9
Molecular Formula C15H22N2Na2O16P2
Molecular Weight 594.266
IUPAC Name disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate
Standard InChI InChI=1S/C15H24N2O16P2.2Na/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24;;/h2-3,5-6,8-14,19-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24);;/q;2*+1/p-2
Standard InChI Key UZNAKFWKNKLVBT-UHFFFAOYSA-L
SMILES CC1C(C(C(C(O1)OP(=O)(O)OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)[O-])O)O)O)O)O.[Na+].[Na+]

Introduction

Chemical Properties and Structure

Chemical Identity

UDP-a-L-Rha Sodium Salt is a nucleotide sugar consisting of uridine linked to L-rhamnose via a diphosphate bridge. The compound exists as a disodium salt, which enhances its solubility in aqueous solutions for biochemical applications. It is also known by several synonyms including UDP-α-L-Rhamnose, UDP-α-L-rhamnose disodium salt, and UDP-L-Rha .

The chemical identity of UDP-a-L-Rha Sodium Salt is clearly defined by its unique chemical and physical properties, as outlined in Table 1.

Table 1: Chemical Identity of UDP-a-L-Rha Sodium Salt

ParameterInformation
Full NameUridine 5′-diphospho-a-L-rhamnose Disodium Salt
Common NameUDP-a-L-Rha Sodium Salt
CAS Number1526988-33-9
Molecular FormulaC15H22N2Na2O16P2
Molecular Weight594.27 g/mol
PurityMinimum 90% by HPLC

Structural Characteristics

The structural conformation of UDP-a-L-Rha Sodium Salt consists of a uridine nucleoside connected to L-rhamnose through a diphosphate linkage. The molecule contains multiple functional groups including hydroxyl groups, phosphates, and a uracil base, which contribute to its biological activity and reactivity. The anomeric configuration of L-rhamnose in this compound is in the alpha orientation, which is significant for its specific biological functions and enzymatic recognition .

Biological Significance

Role in Glycosylation

UDP-a-L-Rha serves as a critical donor substrate for rhamnosyltransferases, enzymes that catalyze the transfer of L-rhamnose to various acceptor molecules. These glycosylation reactions are essential for the biosynthesis of diverse rhamnose-containing biomolecules in plants and microorganisms .

In plants, specific rhamnosyltransferases like UGT89C1 from Arabidopsis thaliana utilize UDP-β-L-rhamnose as a sugar donor. Structural and mutational analysis has identified key residues (Asp356, His357, Pro147, and Ile148) that are crucial for sugar donor recognition and specificity for UDP-β-L-rhamnose . These enzymes typically follow an inverting mechanism for glycosylation, utilizing an SN2-like direct displacement to catalyze glycosyl transfer and reverse the configuration at the anomeric carbon of the UDP-sugar .

Distribution in Nature

Unlike bacteria, which predominantly utilize dTDP-rhamnose as their activated form of rhamnose, fungi and plants primarily use UDP-rhamnose. This fundamental difference in nucleotide-activation of rhamnose represents an important evolutionary distinction in carbohydrate metabolism across different kingdoms .

L-rhamnose is commonly found in cell wall polysaccharides of many bacteria and plants and in the carbohydrate moieties of various natural products. These rhamnose-containing biomolecules show great potential in drug and vaccine development due to their distinct bioactive properties .

Biosynthesis

Enzymatic Pathways

The biosynthesis of UDP-rhamnose in fungi and plants differs significantly from the bacterial pathway. In fungi and plants, UDP-rhamnose is synthesized from UDP-glucose via a two-enzyme pathway. This process contrasts with the bacterial system, which requires four distinct enzymes (RmlA, RmlB, RmlC, and RmlD) to produce dTDP-rhamnose .

The first step in plant and fungal UDP-rhamnose biosynthesis involves a UDP-glucose-4,6-dehydratase that converts UDP-glucose to UDP-4-keto-6-deoxyglucose. Time-resolved 1H NMR spectroscopy has shown that this intermediate exists predominantly in a hydrated form in solution, with minor amounts of a keto form .

The second enzyme in the pathway is a bifunctional UDP-4-keto-6-deoxyglucose-3,5-epimerase/4-reductase that converts UDP-4-keto-6-deoxyglucose to UDP-rhamnose. This bifunctional activity allows for a more streamlined biosynthetic process compared to the bacterial pathway .

Comparison with Other Rhamnose-Nucleotides

There are several forms of activated rhamnose used in nature, each with distinct biosynthetic pathways and biological roles. Table 2 provides a comparison of these different rhamnose-nucleotides.

Table 2: Comparison of Different Activated Forms of Rhamnose

Activated FormPrimary OrganismsBiosynthetic EnzymesStarting SubstrateKey Features
UDP-a-L-RhaPlants, Fungi2 enzymes: 4,6-dehydratase and 3,5-epimerase/4-reductaseUDP-glucoseAlpha anomeric configuration
UDP-β-L-rhamnosePlants2 enzymesUDP-glucoseBeta anomeric configuration
dTDP-β-L-rhamnoseBacteria4 enzymes: RmlA, RmlB, RmlC, RmlDdTTP and glucose-1-phosphateBeta anomeric configuration
dUDP-L-rhamnoseEngineered systems4 engineered enzymes (RmlABCD)dUTP and glucose-1-phosphateRecently reported, novel nucleotide-activated rhamnose
GDP-α-D-rhamnoseSome bacteriaGDP-mannose 4,6-dehydratase and GDP-4-keto-rhamnose reductaseGDP-mannoseD-enantiomer, alpha configuration

This diversity in activated rhamnose forms reflects the evolutionary adaptation of different organisms to utilize specific nucleotide carriers for their glycosylation needs .

Structural Elucidation

Crystallographic Studies

Although no crystal structure of UDP-a-L-Rha has been directly reported in the provided search results, related structures provide valuable insights. The crystal structure of a UDP-L-rhamnose synthase from a virus has been determined, representing the first model of a viral UDP-L-rhamnose synthase and providing new details about these enzymes .

In addition, the crystal structure of plant rhamnosyltransferase UGT89C1 from Arabidopsis thaliana in complex with UDP-β-L-rhamnose has been determined, revealing the detailed interactions between the enzyme and its substrates . These structural studies are crucial for understanding the molecular recognition and catalytic mechanisms involved in rhamnose transfer reactions.

Spectroscopic Characterization

For related compounds like dTDP-L-rhamnose, mass spectrometry has identified the characteristic signal of [M-H]- at m/z 547.0770, while for dUDP-L-rhamnose, the peak of [M-H]- is observed at m/z 533.0538. Similar techniques can be applied to the characterization of UDP-a-L-Rha .

Analytical Detection Methods

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is commonly used for the analysis of nucleotide sugars including UDP-a-L-Rha. According to relative retention time (RRT) data, UDP-Rha has an RRT of 0.90 when compared to a UDP-D-Glc standard, providing a reliable method for its identification in complex mixtures .

The developed chromatographic methods allow for the separation and quantification of various nucleotide sugars, including different UDP-activated sugars that may be present in biological samples. This capability is essential for studying the dynamics of nucleotide sugar pools in cells and tissues .

Mass Spectrometric Detection

Mass spectrometry provides a powerful tool for the identification and structural characterization of UDP-a-L-Rha. The technique can determine the exact mass of the compound and provide fragmentation patterns that confirm its structure. For related compounds like dTDP-L-rhamnose, electrospray ionization-mass spectrometry (ESI-MS) has been successfully applied to identify the product with high accuracy .

These analytical methods are crucial for monitoring enzymatic reactions involving UDP-a-L-Rha and for quality control of commercially available preparations.

Applications

Research Applications

UDP-a-L-Rha is predominantly used in research settings to study glycosylation reactions and the enzymes involved in these processes. As a glycosyl donor, it serves as a substrate for rhamnosyltransferases in enzymatic assays designed to characterize these enzymes' specificity and catalytic mechanisms .

The compound is also valuable for investigating the biosynthesis of rhamnose-containing natural products, which have diverse biological activities. By providing the activated form of rhamnose, UDP-a-L-Rha enables the in vitro reconstruction of biosynthetic pathways leading to these compounds .

Biotechnological Applications

In biotechnology, UDP-a-L-Rha can be used for the enzymatic synthesis of rhamnose-containing oligosaccharides and glycoconjugates. These synthetic approaches offer advantages over chemical methods in terms of stereoselectivity and regioselectivity .

The growing understanding of rhamnosyltransferases and their substrate specificity is opening new possibilities for the engineered biosynthesis of novel rhamnose-containing compounds with potential applications in pharmaceuticals and agriculture. The development of one-pot enzymatic systems for the synthesis of different activated forms of rhamnose, including dTDP-L-rhamnose and dUDP-L-rhamnose, demonstrates the potential for expanding the toolkit of glycosyl donors available for biotechnological applications .

ParameterSpecification
Catalog NumbersSN02020, GN02020 (varies by supplier)
Available Sizes2 mg, 5 mg, 10 mg, custom sizes available
Typical PurityMinimum 90% by HPLC
Storage Recommendations-20°C

It's worth noting that related compounds such as UDP-β-L-Rhamnose are also commercially available, with one source listing it at prices from $495-$795 for 0.1 mg . The availability of these specialized research biochemicals facilitates advances in glycobiology and related fields.

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